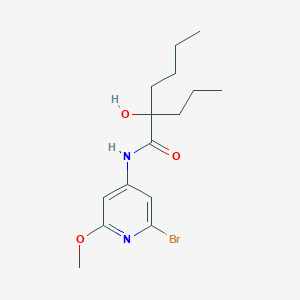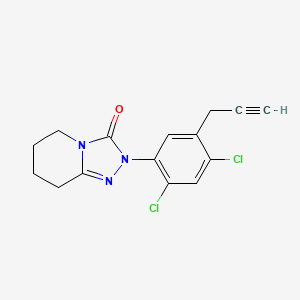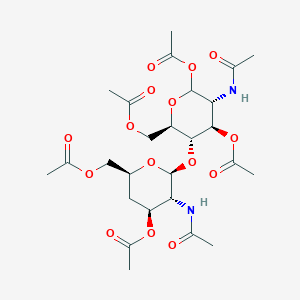
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol is an organic compound characterized by the presence of a hexenol backbone with a 4-methylbenzenesulfonate group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol typically involves the reaction of 3-hexen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Hexen-1-ol+4-Methylbenzenesulfonyl chloride→(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hexen-1-one or 3-hexenal.
Reduction: Formation of 3-hexanol.
Substitution: Formation of various substituted hexenol derivatives.
Applications De Recherche Scientifique
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its binding to target molecules. The hexenol backbone may interact with hydrophobic regions of proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-1-(4-Methylbenzenesulfonate) 3-Hexen-1-ol: Unique due to the presence of both a sulfonate group and a hexenol backbone.
(3Z)-3-Hexen-1-ol: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonate esters but lacks the hexenol backbone.
Uniqueness
This compound is unique due to its combination of a reactive sulfonate group and a versatile hexenol backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18O3S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
[(Z)-hex-3-enyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4- |
Clé InChI |
PTCRTTULASBLSJ-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCOS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



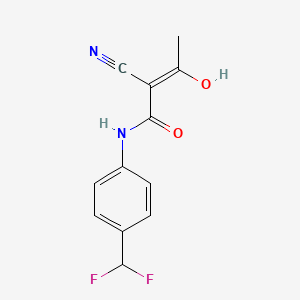


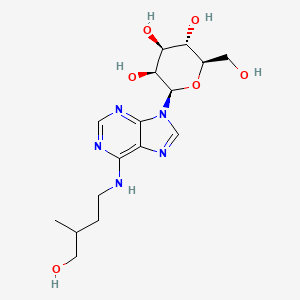
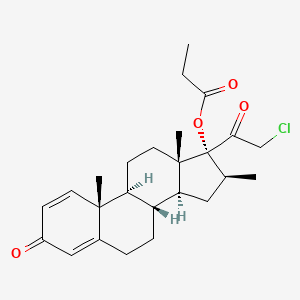

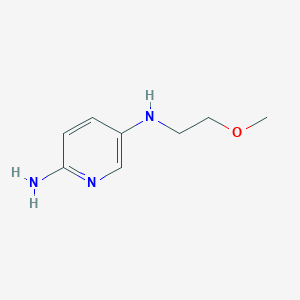
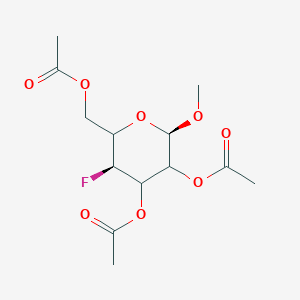
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
